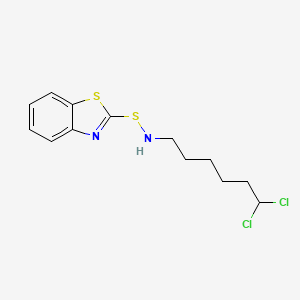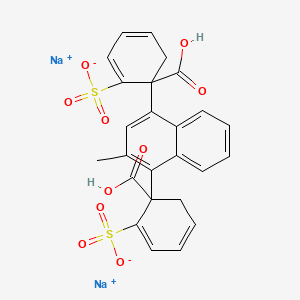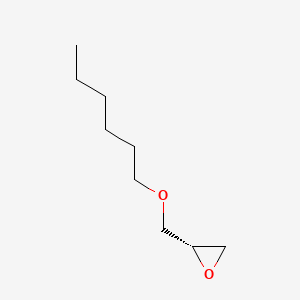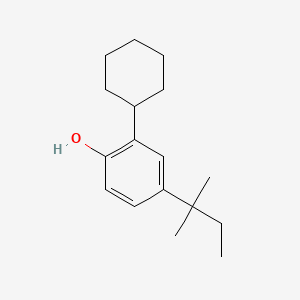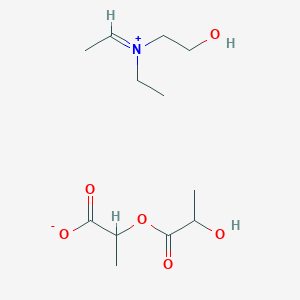
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole is a complex organic compound with a unique structure that includes a dichlorophenylthio group, an isopropyl group, and a methylaminomethyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole typically involves multiple steps. One common method includes the reaction of 3,5-dichlorothiophenol with an appropriate imidazole derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorophenyl isothiocyanate: Similar in structure but with an isothiocyanate group instead of an imidazole ring.
3,5-Dichlorophenylthio derivatives: Compounds with similar phenylthio groups but different substituents on the imidazole ring.
Uniqueness
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
178979-76-5 |
|---|---|
Fórmula molecular |
C15H19Cl2N3S |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
1-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C15H19Cl2N3S/c1-9(2)14-15(20(4)13(19-14)8-18-3)21-12-6-10(16)5-11(17)7-12/h5-7,9,18H,8H2,1-4H3 |
Clave InChI |
VNUTYLTZQZWNSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CNC)C)SC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
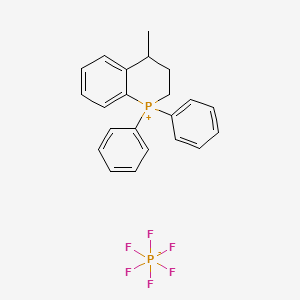

![2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol](/img/structure/B12675542.png)
